Binding Affinity: Nanomolar BpMip Engagement vs. Micromolar Pipecolic Acid Comparators
Mip-IN-1 demonstrates a nanomolar binding affinity for the Mip protein of Burkholderia pseudomallei (BpMip), a quantitative parameter essential for achieving potent PPIase inhibition at therapeutically relevant concentrations. In contrast, the pipecolic acid-derived comparator SF235 exhibits an IC50 of 0.42 µM (420 nM) against BpMip PPIase activity, representing a substantially weaker interaction profile . This affinity differential translates directly to enhanced potency in disrupting Mip-mediated virulence mechanisms.
| Evidence Dimension | Binding affinity / PPIase inhibitory potency against BpMip |
|---|---|
| Target Compound Data | High affinity in the nanomolar range (exact Kd/IC50 not publicly disclosed but characterized as 'high affinity in the nanomolar range') |
| Comparator Or Baseline | SF235 (pipecolic acid derivative): IC50 = 0.42 µM; Ki = 0.29 µM against BpMip PPIase activity |
| Quantified Difference | Approximately one to two orders of magnitude improved affinity (nanomolar vs. 420 nM) for Mip-IN-1 relative to SF235 |
| Conditions | PPIase activity assay using purified recombinant BpMip protein |
Why This Matters
Superior binding affinity directly correlates with more effective suppression of bacterial virulence pathways at lower compound concentrations, reducing the risk of off-target effects and enabling precise dissection of Mip-dependent phenotypes in vitro.
